5-Amino-6-bromo-8-methylquinolin-2-ol
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Overview
Description
5-Amino-6-bromo-8-methylquinolin-2-ol is a quinoline derivative with the molecular formula C10H9BrN2O and a molecular weight of 253.1 g/mol . This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, a methyl group at the 8th position, and a hydroxyl group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 5-Amino-6-bromo-8-methylquinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 8-methylquinoline followed by nitration to introduce the amino group. The final step involves the reduction of the nitro group to an amino group under suitable conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-Amino-6-bromo-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated product.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-6-bromo-8-methylquinolin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-8-methylquinolin-2-ol involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other cellular pathways, contributing to its biological activities.
Comparison with Similar Compounds
5-Amino-6-bromo-8-methylquinolin-2-ol can be compared with other quinoline derivatives such as:
2-Methyl-8-quinolinol: Known for its fungicidal properties and ability to form complexes with transition metals.
6-Bromo-8-methylquinolin-5-amine: Another brominated quinoline derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-amino-6-bromo-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-7(11)9(12)6-2-3-8(14)13-10(5)6/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
VPQLJUMKMKCEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)N)Br |
Origin of Product |
United States |
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